molecular formula C22H19ClO6 B11590463 ethyl {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate

ethyl {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate

Cat. No.: B11590463
M. Wt: 414.8 g/mol
InChI Key: CFIXWGAAXGABHT-UHFFFAOYSA-N
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Description

ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-ETHOXYPHENOXY}ACETATE is a complex organic compound that features a unique structure combining an indene moiety with a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-ETHOXYPHENOXY}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

    Condensation Reaction: The indene derivative is then reacted with an aldehyde or ketone to form the corresponding alkene.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-ETHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkene group to an alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Amines, Thiols, Sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alkanes

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-ETHOXYPHENOXY}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-ETHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-METHOXYPHENOXY}ACETATE: Similar structure but with a methoxy group instead of an ethoxy group.

    ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-PROPOXYPHENOXY}ACETATE: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of ETHYL 2-{2-CHLORO-4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-6-ETHOXYPHENOXY}ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClO6

Molecular Weight

414.8 g/mol

IUPAC Name

ethyl 2-[2-chloro-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H19ClO6/c1-3-27-18-11-13(10-17(23)22(18)29-12-19(24)28-4-2)9-16-20(25)14-7-5-6-8-15(14)21(16)26/h5-11H,3-4,12H2,1-2H3

InChI Key

CFIXWGAAXGABHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC(=O)OCC

Origin of Product

United States

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